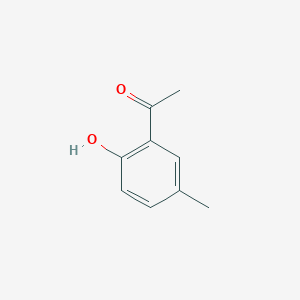

2-Hydroxy-5-methylacetophenone

描述

属性

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPDFBFVMJNGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061702 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1450-72-2 | |

| Record name | 2′-Hydroxy-5′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11661U1ZEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism and Conditions

-

Ketoimine Formation :

-

Hydrolysis :

Advantages :

-

Single-step process reduces synthesis time and complexity.

-

High yield : 82–84% overall yield, surpassing traditional methods.

-

Scalability : Demonstrated in pilot-scale batches (0.16–0.25 mol).

Limitations :

-

Requires strict anhydrous conditions to prevent side reactions.

-

Catalyst residues (e.g., ZnCl₂) may necessitate additional purification steps.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 80–100 | 6–8 | 70–75 | 75–80 |

| Ketoimine Hydrolysis | AlCl₃/ZnCl₂ | 30–100 | 5–24 | 82–84 | ≥85 |

Alternative Routes and Emerging Techniques

Enzymatic Acylation

Recent studies explore biocatalytic methods using lipases or acyltransferases to acylate p-cresol under mild conditions. For instance, Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has shown promise in regioselective acylation, though yields remain suboptimal (≤50%) compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Friedel-Crafts reactions by enhancing molecular collision frequency. Preliminary experiments report a 20% reduction in reaction time (4–6 hours) and improved yields (78–80%). However, scalability and energy efficiency concerns hinder industrial adoption.

Critical Evaluation of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency and environmental footprint:

-

AlCl₃ : Despite its efficacy, AlCl₃ generates stoichiometric waste, complicating disposal.

-

ZnCl₂ : Offers comparable activity to AlCl₃ with marginally lower corrosivity.

-

Ionic Liquids : Emerging catalysts like [BMIM][AlCl₄] enable recyclability, though costs remain prohibitive.

Industrial-Scale Production Considerations

For large-scale synthesis, the ketoimine hydrolysis method (Section 2) is favored due to its streamlined workflow and compliance with green chemistry principles:

化学反应分析

反应类型: 2'-羟基-5'-甲基苯乙酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌。

还原: 它可以被还原形成醇。

取代: 它可以发生亲电芳香取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 溴和氯等试剂可用于卤化反应.

主要产物:

氧化: 醌

还原: 醇

取代: 卤代衍生物

科学研究应用

Biological Activities

Research has indicated that 2'-Hydroxy-5'-methylacetophenone possesses several biological activities, which can be categorized as follows:

- Antimicrobial Properties : Studies have suggested that this compound exhibits antifungal and antibacterial activities. For instance, it has been explored for its potential to inhibit pathogens in agricultural settings.

- Anti-inflammatory Effects : There is evidence that derivatives of 2'-Hydroxy-5'-methylacetophenone may have anti-inflammatory properties, making them candidates for pharmaceutical development.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Applications in Pharmaceuticals

Due to its biological activities, 2'-Hydroxy-5'-methylacetophenone serves as a precursor for synthesizing various pharmaceutical compounds. Some notable applications include:

| Application | Description |

|---|---|

| Anti-inflammatory Agents | Derivatives synthesized from this compound are being investigated for their efficacy in treating inflammatory diseases. |

| Antimicrobial Agents | Potential use in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi. |

| Plant Defense Mechanisms | Research indicates its role in enhancing plant resistance against pathogens, potentially leading to agricultural applications. |

Applications in Agriculture

In agricultural research, 2'-Hydroxy-5'-methylacetophenone has been studied for its role in plant defense mechanisms. It has been found to contribute to the resistance of certain plants against pathogens, suggesting potential use as a natural pesticide or growth enhancer.

Food Science Applications

This compound has also been detected in various food products, most notably in coffee. Its presence can serve as a biomarker for coffee consumption:

| Food Product | Detection |

|---|---|

| Arabica Coffee | Detected but not quantified |

| Robusta Coffee | Detected but not quantified |

The flavor profile of 2'-Hydroxy-5'-methylacetophenone is described as sweet and floral, making it relevant in flavoring applications within the food industry .

Case Studies

- Antimicrobial Efficacy : A study investigated the antibacterial activity of 2'-Hydroxy-5'-methylacetophenone against common foodborne pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural preservative.

- Plant Resistance Enhancement : Research involving Nicotiana tabacum demonstrated that treatment with this compound increased resistance to bacterial infections, highlighting its utility in sustainable agriculture practices.

- Pharmaceutical Development : A series of derivatives synthesized from 2'-Hydroxy-5'-methylacetophenone were evaluated for anti-inflammatory activity in vitro. The most promising candidates showed significant reduction in pro-inflammatory cytokines.

作用机制

2'-羟基-5'-甲基苯乙酮的作用机制涉及它与特定分子靶点和途径的相互作用。它作为某些酶的抑制剂,影响代谢过程。 羟基和乙酰基在其结合亲和力和活性中起着至关重要的作用 。

类似化合物:

- 4'-羟基-3',5'-二甲基苯乙酮

- 3',4'-二甲基苯乙酮

- 3',4',5'-三甲氧基苯乙酮

- 5'-氟-2'-羟基-3'-硝基苯乙酮

- 2',4',6'-三羟基苯乙酮一水合物

比较: 2'-羟基-5'-甲基苯乙酮由于其特定的取代模式而独一无二,这种模式赋予了其独特的化学和物理性质。 它在邻位相对于乙酰基的羟基增强了其反应性,使其成为有机合成中宝贵的中间体 。

相似化合物的比较

Chemical Identity :

- IUPAC Name: 1-(2-Hydroxy-5-methylphenyl)ethanone

- CAS RN : 1450-72-2

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- Physical Properties :

Synthesis and Applications: 2'-Hydroxy-5'-methylacetophenone is synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, often using aluminum chloride as a catalyst (92% yield, 140–150°C) . It serves as a key intermediate in organic synthesis, particularly for:

- Chalcone Derivatives : Reacts with benzaldehyde to form 2'-hydroxy-5'-methylchalcone (50.1% yield) .

- Flavanones: Cyclized to 6-methylflavanone (62.3% yield) .

- Fluorophores : Used in the design of flavone-based fluorophores with aggregation-induced emission properties .

- Antiviral Agents : Precursor for dihydrobenzofurochromenes targeting 3CLpro inhibitors .

Safety : Classified as an irritant (R36/37/38) with precautions for skin, eye, and respiratory protection .

Comparison with Structural Analogs

Structural and Physical Properties

*Melting point from Safety Data Sheet ; †Data from phenylhydrazone derivatives .

Reactivity and Kinetic Behavior

In phenylhydrazine reactions (pH 1–7, 25°C), substituents significantly influence reaction rates due to electronic effects:

Toxicity Profiles

In toxicity assays with Tetrahymena pyriformis:

| Compound | log(1/EC₅₀) | Relative Toxicity |

|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | 0.31 | Moderate |

| 4′-Hydroxy-2′-methylacetophenone | 0.19 | Low |

| 3,4-Dinitrophenol | 0.84 | High |

Electron-withdrawing groups (e.g., -NO₂) correlate with increased toxicity, while alkyl groups (-CH₃) reduce it .

Key Research Findings

Synthetic Utility: The methyl group in 2'-Hydroxy-5'-methylacetophenone enhances steric stability in chalcone derivatives, improving yields in fungal biotransformations (29.5% glycoside yield with Beauveria bassiana) . Methoxy and trifluoromethoxy analogs exhibit distinct solubility profiles, impacting their use in HPLC and mass spectrometry .

Electronic Effects: Electron-donating groups (-OCH₃, -CH₃) decrease electrophilicity at the carbonyl carbon, slowing nucleophilic additions . Nitro and cyano derivatives show accelerated kinetics due to enhanced electrophilicity .

Biological Activity: 2'-Hydroxy-5'-methylacetophenone-based fluorophores exhibit tunable emission wavelengths (450–600 nm), advantageous for bioimaging . Chloro and nitro analogs are less explored in drug discovery due to higher toxicity .

生物活性

2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an aromatic ketone with significant biological activity. Its molecular formula is C9H10O2, and it has garnered attention for its potential applications in pharmaceuticals and agriculture due to various biological properties.

The compound can be synthesized through several methods, with the Friedel-Crafts acylation of p-cresol using acetic anhydride and aluminum chloride being a common approach. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are typically employed to confirm its structure and purity.

Biological Activities

Research indicates that 2'-Hydroxy-5'-methylacetophenone exhibits a range of biological activities:

- Antimicrobial Properties : Studies suggest that this compound possesses antifungal and antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit nitric oxide production and reduce inflammatory cytokines in vitro, suggesting that 2'-Hydroxy-5'-methylacetophenone may similarly affect inflammatory pathways .

- Antioxidant Activity : There is evidence to suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of 2'-Hydroxy-5'-methylacetophenone:

- Antibacterial Activity : A study evaluated the antibacterial effects of 2'-Hydroxy-5'-methylacetophenone against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent in food preservation.

- Inflammation Modulation : In a related study, derivatives of 2'-Hydroxy-5'-methylacetophenone were tested for their ability to modulate inflammatory responses in cell cultures. The findings indicated that these compounds could suppress the secretion of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism for their anti-inflammatory action .

- Plant Defense Mechanisms : Research has also explored the role of 2'-Hydroxy-5'-methylacetophenone in plant defense. It has been identified in various plant species, including Taxus canadensis and Nicotiana tabacum, where it may play a role in resisting pathogens.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of 2'-Hydroxy-5'-methylacetophenone along with their unique biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxyacetophenone | Structure | Exhibits strong anti-inflammatory properties |

| 2-Hydroxyacetophenone | Structure | Commonly used as a precursor in organic synthesis |

| 3-Hydroxy-4-methylacetophenone | Structure | Known for its antimicrobial activity |

The specific arrangement of functional groups in 2'-Hydroxy-5'-methylacetophenone distinguishes it from these analogs, contributing to its unique biological activities and potential applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2'-hydroxy-5'-methylacetophenone, and how can reaction yields be optimized?

- Methodology : The compound is commonly synthesized via Friedel-Crafts acylation. A solvent-free approach using aluminum chloride (AlCl₃) as a catalyst at 140–150°C for 5–6 hours achieves a 92% yield . Alternative methods include esterification with acyl chlorides (e.g., 4-iodobenzoyl chloride) in pyridine, yielding 86–98% for derivatives .

- Optimization : Key factors include stoichiometric excess of AlCl₃ (1.2 eq), controlled heating to avoid decomposition, and post-reductive workup to isolate the product .

Q. Which analytical techniques are recommended for characterizing 2'-hydroxy-5'-methylacetophenone and its derivatives?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.45–2.54 ppm for methyl groups in esters) confirm substitution patterns .

- HPLC : Purity analysis (>95%) using reverse-phase columns under gradient elution .

- UV-Vis Spectrophotometry : Monitors reaction kinetics (λmax = 340 nm in aqueous ethanol) .

Q. How does 2'-hydroxy-5'-methylacetophenone participate in phenylhydrazone formation, and what are the experimental conditions?

- Mechanism : Reacts with phenylhydrazine in 20% aqueous ethanol (pH 1–7) at 25°C and ionic strength 0.50. The reaction follows pseudo-first-order kinetics, monitored at 340 nm .

- Conditions : Maintain a 10⁵-fold excess of phenylhydrazine to ensure first-order behavior. Rate constants (k = 1.3 × 10⁴ M⁻¹s⁻¹) are pH-dependent, with acid catalysis dominating below pH 3 .

Q. What safety protocols are critical when handling 2'-hydroxy-5'-methylacetophenone?

- Precautions : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water (S26) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the reaction kinetics of 2'-hydroxyacetophenone derivatives with nucleophiles?

- Kinetic Analysis : Substituents alter electronic effects, impacting rate constants. For example:

- Electron-donating groups (e.g., -CH₃) : Increase reactivity (log k = 4.9 × 10¹ for 2'-hydroxy-5'-methylacetophenone) by stabilizing intermediates.

- Electron-withdrawing groups (e.g., -NO₂) : Reduce reactivity (log k = 1.3 × 10¹ for 2'-hydroxy-5'-nitroacetophenone) .

- Data Table :

| Substituent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| -CH₃ | 1.3 × 10⁴ |

| -Cl | 2.3 × 10⁴ |

| -NO₂ | 1.3 × 10¹ |

Q. Can 2'-hydroxy-5'-methylacetophenone serve as a precursor in biotransformation studies?

- Application : Yes. In Beauveria bassiana cultures, the chalcone derivative (synthesized via Claisen-Schmidt condensation with benzaldehyde) undergoes glycosylation to yield 2'-hydroxy-5'-methylchalcone 3-O-β-D-(4''-O-methyl)-glucopyranoside (29.5% yield) .

- Methodology :

Synthesize chalcone (50.1% yield) via base-catalyzed condensation.

Incubate with fungal culture for 10 days.

Q. How can one-pot synthesis strategies improve the efficiency of generating pyrazole derivatives from 2'-hydroxy-5'-methylacetophenone?

- Optimization : A sequential one-pot method using pyridine as solvent and t-BuOK as base achieves 41–65% yields for pyrazole derivatives. Key steps:

Esterify with benzoyl chlorides at 50°C.

Add hydrazine/acetic acid for cyclization.

Purify via column chromatography .

Q. What role does the methyl group play in directing electrophilic substitution reactions of 2'-hydroxy-5'-methylacetophenone?

- Electronic Effects : The methyl group (-CH₃) is an electron-donating group that activates the aromatic ring, directing electrophiles to the para position relative to the hydroxyl group. This regioselectivity is critical in synthesizing derivatives like 2'-hydroxy-5'-methylchalcone .

Q. How is 2'-hydroxy-5'-methylacetophenone utilized in developing cystic fibrosis transmembrane conductance regulator (CFTR) modulators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。